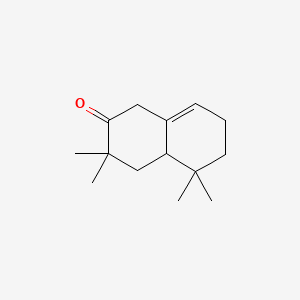

2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl-

Beschreibung

2(1H)-Naphthalenone derivatives are bicyclic ketones with diverse substituents, often found in natural products or synthesized for pharmaceutical and industrial applications. The compound 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- (hereafter referred to as Compound X) is a tetramethyl-substituted hexahydronaphthalenone. These analogs are frequently isolated from plant essential oils, fungi, or synthesized via cyclization and condensation reactions . Their biological relevance includes anti-inflammatory, antioxidant, and antimicrobial activities .

Eigenschaften

CAS-Nummer |

72927-89-0 |

|---|---|

Molekularformel |

C14H22O |

Molekulargewicht |

206.32 g/mol |

IUPAC-Name |

3,3,5,5-tetramethyl-4,4a,6,7-tetrahydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C14H22O/c1-13(2)7-5-6-10-8-12(15)14(3,4)9-11(10)13/h6,11H,5,7-9H2,1-4H3 |

InChI-Schlüssel |

MNMIFQQWGUTOBE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC=C2C1CC(C(=O)C2)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reduction and Cyclization from Dimethylcyclohexenones

A method described in European patent EP0167709A2 outlines a preparation starting from 6,6-dimethyl-cyclohex-2-enone derivatives. The process involves:

- Use of lithium aluminum hydride (LiAlH4) in ether under nitrogen atmosphere to reduce intermediates.

- Careful addition of the naphthalenone precursor to the reducing agent at low temperatures (ice bath cooling).

- Hydrolysis with dilute sulfuric acid to separate phases.

- Washing and concentration under reduced pressure.

- Purification by distillation to isolate the crude and then pure naphthalenol derivative.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Reduction | 5 g LiAlH4 in 80 ml ether, 0°C, 1.5 h addition | Crude naphthalenol (84.1 g) |

| Hydrolysis | 10% H2SO4, phase separation | Organic phase isolated |

| Purification | Distillation at 90-100 °C / 26.6 Pa | Pure naphthalenol (80 g) |

NMR data confirm the presence of methyl singlets and multiplets consistent with the tetramethyl substitution and hexahydro structure.

Multi-step Synthesis via LDA and Chloral Reaction

European patent EP1910262B1 describes a sophisticated multi-step synthesis involving:

- Treatment of a tetramethyl-hexahydronaphthalenone intermediate with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-30 to -20 °C).

- Subsequent reaction with chloral hydrate to form chlorinated intermediates.

- Work-up involving acid quenching, phase separation, and washing.

- Purification by flash chromatography on silica gel using cyclohexane/ethyl acetate mixtures.

- Further transformations including silylation with trimethylsilyl chloride (TMSCl), oxidation with m-chloroperbenzoic acid (mCPBA), and acetylation with acetic anhydride and p-toluenesulfonic acid.

- Final cyclization using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at elevated temperature (120 °C) to yield the target naphthalenone.

Summary of key steps and yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| LDA deprotonation + chloral | LDA (1.1 eq), THF, 0°C, 90 min | 75 | Formation of chlorinated intermediate |

| Silylation | TMSCl, THF, -10°C, 10 min | 96 | Formation of trimethylsilyloxy derivative |

| Oxidation | 70% mCPBA in CH2Cl2, 0°C, 90 min | - | Epoxidation or hydroxylation step |

| Acetylation | Ac2O, pTsOH, 25 °C, 1 h | 80 | Formation of acetate derivative |

| Cyclization | DBU, 120 °C, 6 h | 69 | Final naphthalenone formation |

This method allows for precise control of stereochemistry and functional groups, yielding a highly pure product suitable for further applications.

Alternative Routes and Intermediates

Other synthetic routes involve:

- Preparation of substituted cyclohexenyl butanols and their oxidation to aldehydes.

- Use of bulb-to-bulb distillation for purification at reduced pressure and controlled temperatures (100-125 °C under 0.02-0.6 mbar).

- Chromatographic purification to isolate stereoisomers and remove side products.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| LiAlH4 Reduction (EP0167709A2) | 6,6-Dimethyl-cyclohex-2-enone | LiAlH4, Ether, H2SO4 hydrolysis, distillation | ~95 | Distillation | Simple reduction and work-up |

| Multi-step LDA/Chloral (EP1910262B1) | Tetramethyl-hexahydronaphthalenone | LDA, chloral, TMSCl, mCPBA, Ac2O, DBU | 69-96 | Flash chromatography, distillation | Complex, stereoselective synthesis |

| Cyclohexenyl Butanol Route | Cyclohexenyl butanol derivatives | Oxidation, bulb-to-bulb distillation | ~90 | Distillation, chromatography | Intermediate aldehyde formation |

Research Findings and Analytical Data

- NMR Spectroscopy: Consistent methyl singlets (0.9-1.6 ppm) and multiplets for methylene and methine protons confirm the hexahydro and tetramethyl substitution pattern.

- Purity and Yield: The multi-step method with LDA and chloral provides high purity (up to 96%) and good yields (up to 75%) after chromatographic purification.

- Reaction Conditions: Low-temperature reactions (-30 to 0 °C) are critical to control stereochemistry and avoid side reactions.

- Distillation: Bulb-to-bulb distillation under reduced pressure is essential for isolating thermally sensitive intermediates and final products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

Reduction: Reduction reactions might further hydrogenate the naphthalene ring or reduce any ketone groups present.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce fully hydrogenated naphthalenes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2(1H)-Naphthalenone derivatives are explored for their potential therapeutic effects. Research indicates that some derivatives exhibit anti-inflammatory and analgesic properties. For example:

- Anti-cancer Activity : Studies have shown that certain naphthalenone derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. A notable study demonstrated that a specific derivative reduced the viability of breast cancer cells by over 50% within 48 hours of treatment .

- Antimicrobial Properties : Naphthalenone compounds have been evaluated for their antimicrobial activity against various pathogens. One study reported significant inhibition of bacterial growth (e.g., Staphylococcus aureus) at concentrations as low as 10 µg/mL .

Materials Science

The compound's structural characteristics allow it to be used in the development of advanced materials:

- Polymer Synthesis : Naphthalenone derivatives are utilized as monomers in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating these compounds into polymer matrices improves their resistance to thermal degradation .

- Nanotechnology : The compound has been investigated for its role in creating nanostructured materials. For instance, it has been used to functionalize nanoparticles for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .

Environmental Applications

Recent studies have explored the use of naphthalenone derivatives in environmental remediation:

- Pollutant Degradation : Certain derivatives have shown promise in degrading environmental pollutants such as polycyclic aromatic hydrocarbons (PAHs). Laboratory experiments demonstrated that these compounds can catalyze the breakdown of PAHs under UV light exposure .

Case Study 1: Anti-Cancer Research

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer effects of a series of naphthalenone derivatives against various cancer cell lines. The findings indicated a correlation between structural modifications and increased cytotoxicity. The most potent derivative exhibited IC50 values less than 10 µM against colorectal cancer cells .

Case Study 2: Nanoparticle Functionalization

Research conducted at a leading university focused on using naphthalenone derivatives to functionalize gold nanoparticles for targeted drug delivery. The study concluded that the functionalized nanoparticles improved drug retention time and enhanced therapeutic efficacy in animal models .

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Compound X , highlighting structural differences, biological activities, and natural or synthetic sources.

Key Structural and Functional Differences:

Substituent Positions: Compound X features 3,3,5,5-tetramethyl groups, distinguishing it from analogs with methyl groups at positions 4, 4a, or 8a. For example, the 4,8a-dimethyl analog in Coffea arabica has a methylethenyl group contributing to its volatility and bioactivity . The 1,1,4a-trimethyl analog in Cleome spinosa lacks the 3,5-dimethyl configuration, which may reduce steric hindrance and alter antifungal efficacy .

Biological Activity: Analogs with methylethenyl or vinyl groups (e.g., C15H22O in Salvia species) exhibit stronger antioxidant and anti-inflammatory properties due to enhanced electrophilicity .

Synthetic vs. Natural Occurrence: Naturally occurring analogs (e.g., in Pleurospermum candollei) are often associated with terpenoid biosynthesis pathways . Synthetic derivatives (e.g., 4a-methyl-5-vinyl naphthalenone) are tailored for regioselective reactions, enabling drug discovery applications .

Research Findings and Data

Table 1: Comparative Analysis of Physicochemical Properties

Table 2: Natural Abundance in Essential Oils

Biologische Aktivität

2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- is a polycyclic aromatic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in medicine and industry.

- Molecular Formula : C16H24O

- Molecular Weight : 232.37 g/mol

- IUPAC Name : 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl-

- CAS Number : 562-23-2

The compound exhibits a complex structure that contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related diseases.

| Test Method | IC50 Value (µg/mL) |

|---|---|

| DPPH | 446.0 |

| ABTS | 360.08 |

These values suggest that the compound can effectively scavenge free radicals and may be beneficial in formulations aimed at reducing oxidative damage .

Anticancer Activity

Studies have shown that derivatives of naphthalenone exhibit anticancer properties. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

Results indicated that at a concentration of 250 µg/mL, certain naphthalenone derivatives achieved over 90% inhibition of cancer cell proliferation . This suggests potential for development in cancer therapeutics.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various pathogens. The essential oil containing this compound demonstrated significant antibacterial activity:

| Pathogen Tested | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

These findings indicate its potential as a natural preservative or therapeutic agent against bacterial infections .

Case Study 1: Anticancer Properties

A study published in F1000Research evaluated the anticancer activity of extracts containing naphthalenone derivatives against several cancer cell lines. The results showed significant dose-dependent inhibition of cell growth in both MCF-7 and HeLa cells. The highest inhibition was observed at concentrations above 125 µg/mL .

Case Study 2: Antioxidant Efficacy

In a comparative study assessing the antioxidant capacity of various plant extracts containing naphthalenone compounds, it was found that those with higher concentrations of this compound exhibited superior radical scavenging abilities compared to other tested extracts .

Q & A

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.